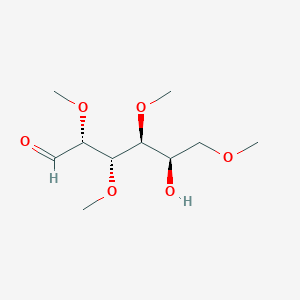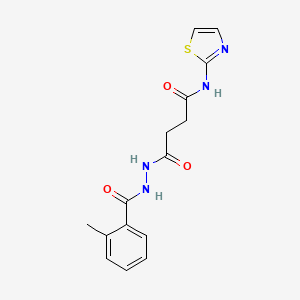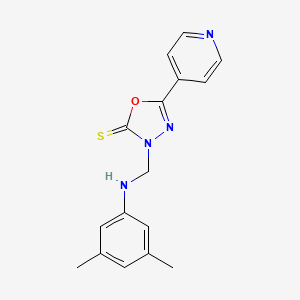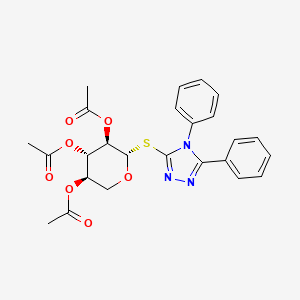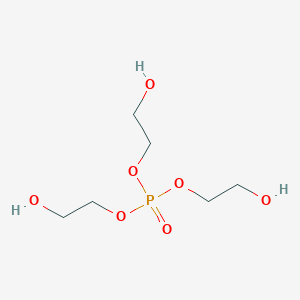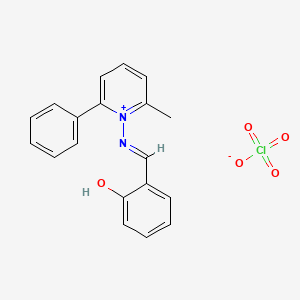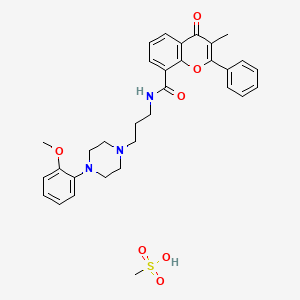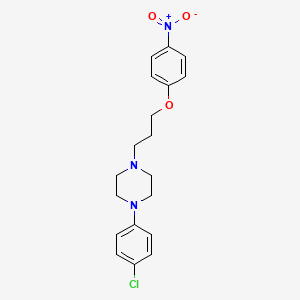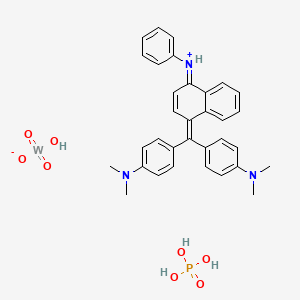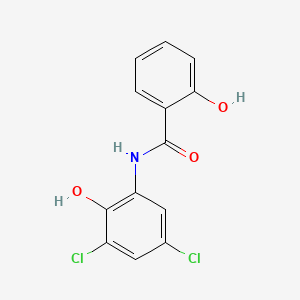
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with dichloro and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxy and dichloro groups enable it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it interferes with cellular signaling pathways, inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyphenyl)-2-hydroxybenzamide: Lacks the dichloro substitution, resulting in different reactivity and biological activity.
N-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains an additional pyrrolidine ring, which alters its chemical properties and applications.
Uniqueness
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and dichloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
81665-46-5 |
|---|---|
Fórmula molecular |
C13H9Cl2NO3 |
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-7-5-9(15)12(18)10(6-7)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19) |
Clave InChI |
OGGDKKRKBCZXHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


